molecular formula C13H17Br B13682956 1-(1-Bromovinyl)-4-pentylbenzene

1-(1-Bromovinyl)-4-pentylbenzene

Cat. No.: B13682956
M. Wt: 253.18 g/mol
InChI Key: WJBUJPGYZSRVHW-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-4-pentylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons This compound features a benzene ring substituted with a pentyl group and a bromovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-4-pentylbenzene can be synthesized through various methods. One common approach involves the bromination of 4-pentylstyrene using bromine in the presence of a catalyst. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-4-pentylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve the use of nucleophiles like Grignard reagents or organolithium compounds.

    Addition Reactions: Often carried out in the presence of catalysts like palladium or nickel.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Yield substituted benzene derivatives.

    Addition Reactions: Produce dihalo derivatives or hydrogenated products.

    Oxidation and Reduction Reactions: Result in various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(1-Bromovinyl)-4-pentylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-4-pentylbenzene in chemical reactions involves the interaction of its bromovinyl group with various reagents. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The vinyl group can participate in electrophilic addition reactions, forming stable intermediates that lead to the final products .

Comparison with Similar Compounds

  • 1-(1-Bromovinyl)-4-methylbenzene
  • 1-(1-Bromovinyl)-4-ethylbenzene
  • 1-(1-Bromovinyl)-4-propylbenzene

Comparison: 1-(1-Bromovinyl)-4-pentylbenzene is unique due to its longer alkyl chain, which can influence its reactivity and physical properties. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling point, and interaction with other molecules .

Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-pentylbenzene

InChI

InChI=1S/C13H17Br/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,2-6H2,1H3

InChI Key

WJBUJPGYZSRVHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

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